molecular formula C9H14N2O3S B1372590 N-[3-(2-aminoethoxy)phenyl]methanesulfonamide CAS No. 1018569-96-4

N-[3-(2-aminoethoxy)phenyl]methanesulfonamide

Cat. No. B1372590
M. Wt: 230.29 g/mol
InChI Key: OBALMNFIHSRJJO-UHFFFAOYSA-N
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Description

“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1018569-96-4 . It has a molecular weight of 230.29 and its IUPAC name is N-[3-(2-aminoethoxy)phenyl]methanesulfonamide . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is 1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a powder that is stored at 4°C . Its molecular weight is 230.29 , and it has an InChI code that represents its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

Computational and Theoretical Studies

  • Quantum Chemical Analysis : Theoretical studies, including Density Functional Theory (DFT), have been conducted to understand the molecular conformation, NMR chemical shifts, and vibrational transitions of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide derivatives (Karabacak, Cinar, & Kurt, 2010).

Applications in Chemistry and Materials Science

  • Catalytic Processes : The compound has been used in the development of ligands for metal-mediated catalytic asymmetric synthesis, demonstrating its utility in organic synthesis (Wipf & Wang, 2002).
  • Inhibition Studies : It has been studied as an inhibitor in various biochemical processes, such as methionine aminopeptidase inhibition, highlighting its potential in biochemistry (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Electrochemistry and Material Science

  • Corrosion Inhibition : Research has shown its efficacy as a corrosion inhibitor, particularly in protecting metals like steel, which is significant in industrial applications (Olasunkanmi, Obot, & Ebenso, 2016).
  • Battery Technology : It's also been investigated for improving the performance of lithium-ion batteries, particularly at low temperatures (Lin, Yue, Zhang, Yu, Fan, & Tian, 2019).

Safety And Hazards

The safety information for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALMNFIHSRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-aminoethoxy)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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